molecular formula C6H13N3O4S B1382991 4-Methanesulfonylmorpholine-2-carbohydrazide CAS No. 1803597-61-6

4-Methanesulfonylmorpholine-2-carbohydrazide

Cat. No.: B1382991
CAS No.: 1803597-61-6
M. Wt: 223.25 g/mol
InChI Key: MAJJLAGICSPVOM-UHFFFAOYSA-N
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Description

4-Methanesulfonylmorpholine-2-carbohydrazide is a chemical compound with the molecular formula C_8H_14N_4O_4S It is a derivative of morpholine, a heterocyclic amine, and contains a methanesulfonyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylmorpholine-2-carbohydrazide typically involves the following steps:

  • Morpholine Derivatization: Morpholine is first reacted with methanesulfonyl chloride to form 4-methanesulfonylmorpholine.

  • Carbohydrazide Formation: The resulting 4-methanesulfonylmorpholine is then treated with hydrazine to introduce the carbohydrazide group, yielding the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonylmorpholine-2-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4-Methanesulfonylmorpholine-2-carbohydrazide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

4-Methanesulfonylmorpholine-2-carbohydrazide is similar to other morpholine derivatives, such as morpholine itself, 3-methanesulfonylmorpholine, and 2-carbohydrazide derivatives. its unique combination of functional groups and structural features sets it apart from these compounds, making it suitable for specific applications.

Comparison with Similar Compounds

  • Morpholine

  • 3-Methanesulfonylmorpholine

  • 2-Carbohydrazide derivatives

Properties

IUPAC Name

4-methylsulfonylmorpholine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O4S/c1-14(11,12)9-2-3-13-5(4-9)6(10)8-7/h5H,2-4,7H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJJLAGICSPVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methanesulfonylmorpholine-2-carbohydrazide
Reactant of Route 2
4-Methanesulfonylmorpholine-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
4-Methanesulfonylmorpholine-2-carbohydrazide
Reactant of Route 4
4-Methanesulfonylmorpholine-2-carbohydrazide
Reactant of Route 5
4-Methanesulfonylmorpholine-2-carbohydrazide
Reactant of Route 6
4-Methanesulfonylmorpholine-2-carbohydrazide

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